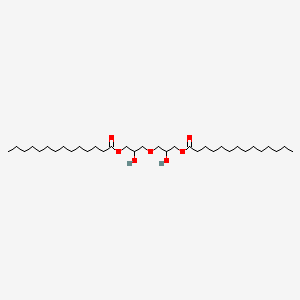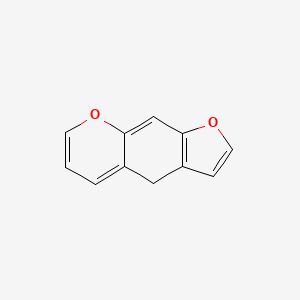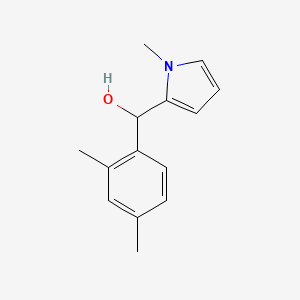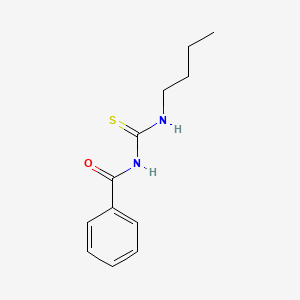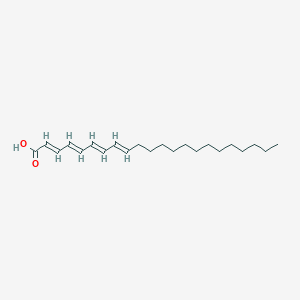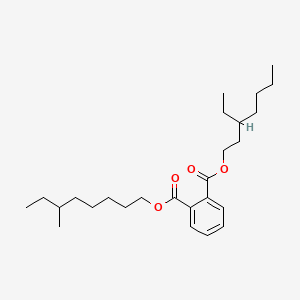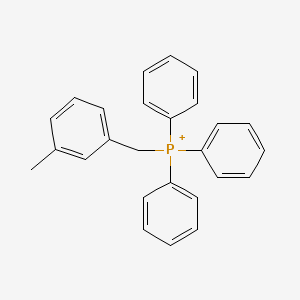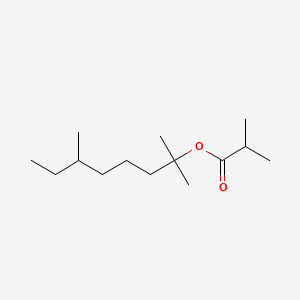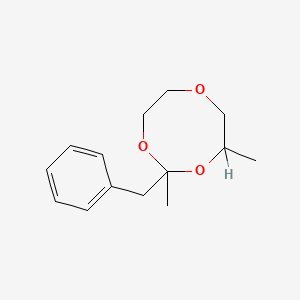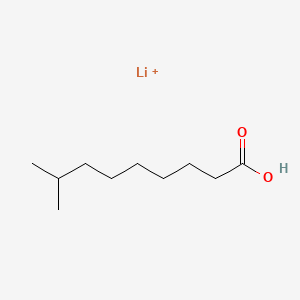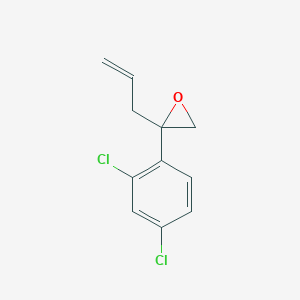
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane typically involves the reaction of 2,4-dichlorophenylpropenyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites in proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenyl)oxirane: Lacks the propenyl group.
2-(2,4-Dichlorophenyl)-2-methyl-oxirane: Contains a methyl group instead of a propenyl group.
2-(2,4-Dichlorophenyl)-2-ethyl-oxirane: Contains an ethyl group instead of a propenyl group.
Uniqueness
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane is unique due to the presence of both the dichlorophenyl and propenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
89544-48-9 |
|---|---|
Fórmula molecular |
C11H10Cl2O |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-prop-2-enyloxirane |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-11(7-14-11)9-4-3-8(12)6-10(9)13/h2-4,6H,1,5,7H2 |
Clave InChI |
MXTPNUNSCNGUFB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CO1)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


